Cas no 2445793-57-5 (Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate)

Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate Chemical and Physical Properties
Names and Identifiers
-
- Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate
- potassium 3-methyl-2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoate
- EN300-26977565
- 2445793-57-5
-
- Inchi: 1S/C7H12N4O2.K/c1-4(2)5(7(12)13)6-8-10-11(3)9-6;/h4-5H,1-3H3,(H,12,13);/q;+1/p-1
- InChI Key: JMSDHSSHOYVACY-UHFFFAOYSA-M
- SMILES: [K+].[O-]C(C(C1N=NN(C)N=1)C(C)C)=O
Computed Properties
- Exact Mass: 222.05190709g/mol
- Monoisotopic Mass: 222.05190709g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 202
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.7Ų
Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26977565-0.25g |
potassium 3-methyl-2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoate |
2445793-57-5 | 95.0% | 0.25g |
$524.0 | 2025-03-20 | |
Enamine | EN300-26977565-0.5g |
potassium 3-methyl-2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoate |
2445793-57-5 | 95.0% | 0.5g |
$824.0 | 2025-03-20 | |
Enamine | EN300-26977565-5.0g |
potassium 3-methyl-2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoate |
2445793-57-5 | 95.0% | 5.0g |
$3065.0 | 2025-03-20 | |
Aaron | AR028NCI-2.5g |
potassium3-methyl-2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoate |
2445793-57-5 | 95% | 2.5g |
$2873.00 | 2025-02-16 | |
Aaron | AR028NCI-1g |
potassium3-methyl-2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoate |
2445793-57-5 | 95% | 1g |
$1479.00 | 2025-02-16 | |
Aaron | AR028NCI-10g |
potassium3-methyl-2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoate |
2445793-57-5 | 95% | 10g |
$6275.00 | 2023-12-15 | |
Aaron | AR028NCI-100mg |
potassium3-methyl-2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoate |
2445793-57-5 | 95% | 100mg |
$529.00 | 2025-02-16 | |
Enamine | EN300-26977565-0.05g |
potassium 3-methyl-2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoate |
2445793-57-5 | 95.0% | 0.05g |
$245.0 | 2025-03-20 | |
Enamine | EN300-26977565-10.0g |
potassium 3-methyl-2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoate |
2445793-57-5 | 95.0% | 10.0g |
$4545.0 | 2025-03-20 | |
Enamine | EN300-26977565-0.1g |
potassium 3-methyl-2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoate |
2445793-57-5 | 95.0% | 0.1g |
$366.0 | 2025-03-20 |
Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate Related Literature
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
Additional information on Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate
Introduction to Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate (CAS No. 2445793-57-5)
Compound with the CAS number 2445793-57-5 and the product name Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The chemical structure of this compound consists of a potassium salt derivative of a butanoate ester, incorporating a 2-methyltetrazole moiety, which contributes to its distinctive pharmacological profile.
The Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate compound is particularly noteworthy for its role in the development of novel therapeutic agents. Recent research has highlighted its potential as a precursor in the synthesis of bioactive molecules targeting various physiological pathways. The presence of the 2-methyltetrazole group is particularly interesting, as it is known to exhibit significant pharmacological activity, including antimicrobial and anti-inflammatory properties. This makes the compound a valuable candidate for further exploration in drug discovery.
In the realm of medicinal chemistry, the development of new derivatives that can modulate biological processes is crucial. The Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate compound has been studied for its ability to interact with specific enzymes and receptors, potentially leading to the creation of drugs with improved efficacy and reduced side effects. The potassium moiety in the compound also suggests a role in maintaining electrolyte balance, which is essential for numerous physiological functions.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of compounds like Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate with greater accuracy. These computational models have been instrumental in identifying potential lead compounds for further development. The integration of machine learning algorithms has further enhanced the ability to screen large libraries of compounds efficiently, accelerating the drug discovery process.
The synthesis of Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate involves a series of carefully orchestrated chemical reactions that highlight the expertise required in modern organic synthesis. The process typically begins with the preparation of key intermediates, such as 3-methylbutanoic acid derivatives, which are then functionalized to introduce the 2-methyltetrazole group. The final step involves forming the potassium salt, which enhances solubility and bioavailability.
The structural features of this compound make it an attractive candidate for further investigation in various therapeutic areas. For instance, its ability to modulate inflammatory pathways has led to studies exploring its potential in treating chronic inflammatory diseases. Additionally, its antimicrobial properties have prompted research into its use as an alternative therapeutic agent against resistant bacterial strains.
In conclusion, the compound Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate (CAS No. 2445793-57-5) represents a promising area of research in pharmaceutical chemistry. Its unique structural composition and demonstrated biological activity make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a significant role in addressing unmet medical needs.
2445793-57-5 (Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate) Related Products
- 1291487-04-1(methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate)
- 637749-47-4(2-methoxyethyl 5-(4-tert-butylbenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate)
- 328028-28-0(3-Amino-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide)
- 1049385-50-3(1-(2,4-difluorobenzenesulfonyl)-4-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}piperazine)
- 1434053-14-1(2-(4-aminopyrimidin-2-yl)propan-2-ol)
- 1505167-77-0(7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline)
- 1309035-00-4((S)-2-Amino-N-(3-cyano-benzyl)-3,N-dimethyl-butyramide)
- 475055-12-0([(4-Methoxyphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate)
- 2104154-53-0(5-(1-ethyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazol-4-amine)
- 1306739-09-2(2-({4-Allyl-5-(2-naphthyloxy)methyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide)



